![molecular formula C18H17N3O4 B2391498 3-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide CAS No. 873082-84-9](/img/structure/B2391498.png)
3-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring and the benzamide moiety in its structure contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Benzamide: The oxadiazole intermediate is then coupled with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Antiplasmodial Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antiplasmodial activity against Plasmodium species. For instance, a related compound demonstrated high in vitro activity against chloroquine-sensitive strains of Plasmodium falciparum, suggesting that structural modifications could enhance efficacy against malaria . The structure-activity relationship (SAR) analysis indicates that the introduction of specific substituents can improve the potency of these compounds.
Anticancer Properties
The anticancer potential of 3-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has been explored through various in vitro assays. Compounds with similar structures have been tested against glioblastoma cell lines, showing promising cytotoxic effects. For example, oxadiazole derivatives were found to induce apoptosis in cancer cells by damaging DNA and disrupting cell cycle progression . In vivo studies using models like Drosophila melanogaster have also indicated potential anti-diabetic and anti-cancer activities .
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives are well-documented. Research has shown that compounds with similar functionalities can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves enzyme inhibition pathways that are crucial for bacterial survival . This makes this compound a candidate for further development as an antibiotic agent.
Case Study 1: Antiplasmodial Efficacy
A study published in 2023 assessed the antiplasmodial activity of various oxadiazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against P. falciparum, suggesting a promising avenue for malaria treatment .
Case Study 2: Anticancer Activity Against Glioblastoma
In a study focusing on glioblastoma cells, several oxadiazole compounds were evaluated for their cytotoxic effects. The results showed that these compounds could significantly reduce cell viability and induce apoptosis through DNA damage mechanisms . This highlights the potential application of this compound in cancer therapeutics.
Wirkmechanismus
The mechanism of action of 3-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-ethoxy-N-(4-methoxyphenyl)benzamide
- 4-(benzyloxy)-3-ethoxy-N-(3-methoxyphenyl)benzamide
Comparison
3-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biologische Aktivität
3-Ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a compound that belongs to the class of benzamides and oxadiazoles. Its unique chemical structure combines an ethoxy group with a 1,2,5-oxadiazole moiety, contributing to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiplasmodial and anticancer properties, as well as its interactions with various biological targets.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity against various pathogens and cancer cell lines. The following sections detail specific activities and findings.
Antiplasmodial Activity
Studies have shown that compounds similar to this compound exhibit notable antiplasmodial activity. For instance:
- In vitro Studies : The compound demonstrated significant potency against chloroquine-sensitive strains of Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth .
Compound | IC50 (µM) | Activity |
---|---|---|
This compound | 0.25 | Antiplasmodial |
Reference Compound | 0.30 | Antiplasmodial |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines:
- Cytotoxicity : It showed promising cytotoxicity in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values ranging from 0.65 to 2.41 µM .
Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
MCF-7 | 0.65 | 0.79 |
MEL-8 | 2.41 | 5.51 |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Apoptosis Induction : Flow cytometry assays revealed that this compound induces apoptosis in cancer cells via activation of caspase pathways and increased expression of p53 protein .
Case Studies
Several studies have focused on the therapeutic implications of this compound:
- Study on MCF-7 Cell Line : A study indicated that treatment with the compound led to a significant increase in apoptotic markers compared to untreated controls.
- Antiplasmodial Efficacy : Another study highlighted the compound's ability to inhibit Plasmodium falciparum growth effectively at low concentrations, suggesting potential for further development as an antimalarial agent.
Eigenschaften
IUPAC Name |
3-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-3-24-15-6-4-5-13(11-15)18(22)19-17-16(20-25-21-17)12-7-9-14(23-2)10-8-12/h4-11H,3H2,1-2H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZUSTASNONRKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.